molecular formula C12H16O4 B13926484 Methyl 3-(2,2-dimethoxyethyl)benzoate CAS No. 134769-83-8

Methyl 3-(2,2-dimethoxyethyl)benzoate

Cat. No.: B13926484
CAS No.: 134769-83-8
M. Wt: 224.25 g/mol
InChI Key: COGTZHXNMLKFHY-UHFFFAOYSA-N
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Description

Methyl 3-(2,2-dimethoxyethyl)benzoate is an organic compound with the molecular formula C12H16O4. It is a derivative of benzoic acid, specifically a methyl ester with a 2,2-dimethoxyethyl substituent on the benzene ring. This compound is used in various chemical applications due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(2,2-dimethoxyethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-(2,2-dimethoxyethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,2-dimethoxyethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

Methyl 3-(2,2-dimethoxyethyl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.

    Industry: It is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 3-(2,2-dimethoxyethyl)benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The benzene ring’s substituents can also influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: A simpler ester without the 2,2-dimethoxyethyl substituent.

    Ethyl 3-(2,2-dimethoxyethyl)benzoate: An ethyl ester analog with similar structural features.

    3-(2,2-Dimethoxyethyl)benzoic acid: The corresponding acid form of the compound

Uniqueness

Methyl 3-(2,2-dimethoxyethyl)benzoate is unique due to the presence of the 2,2-dimethoxyethyl group, which imparts distinct chemical and physical properties. This substituent can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable in various applications .

Properties

CAS No.

134769-83-8

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

methyl 3-(2,2-dimethoxyethyl)benzoate

InChI

InChI=1S/C12H16O4/c1-14-11(15-2)8-9-5-4-6-10(7-9)12(13)16-3/h4-7,11H,8H2,1-3H3

InChI Key

COGTZHXNMLKFHY-UHFFFAOYSA-N

Canonical SMILES

COC(CC1=CC(=CC=C1)C(=O)OC)OC

Origin of Product

United States

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